6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate

Synthetic chemistry Process chemistry Spirocyclopropanation

Researchers synthesizing T-type calcium channel inhibitors face deprotection crossover when using non-orthogonal ester pairs. This 6-azaspiro[2.5]octane-1,6-dicarboxylate building block uniquely combines Cbz (H₂/Pd-cleavable) and ethyl ester (alkaline hydrolysis) groups for sequential orthogonal deprotection. Procure at 97% purity with full analytical characterization. Key advantages: • Eliminates acid-labile Boc deprotection risks • Enables gram-scale parallel SAR (75% isolated yield in key step) • Racemate suitable for chiral resolution to enantiopure intermediates.

Molecular Formula C18H23NO4
Molecular Weight 317.4 g/mol
CAS No. 147610-84-2
Cat. No. B1528452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate
CAS147610-84-2
Molecular FormulaC18H23NO4
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC12CCN(CC2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C18H23NO4/c1-2-22-16(20)15-12-18(15)8-10-19(11-9-18)17(21)23-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3
InChIKeyHPESIWGAJLAFOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate Procurement Guide


6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate (CAS 147610-84-2) is a conformationally constrained spirocyclic compound bearing a 6-azaspiro[2.5]octane core with an orthogonal ester protection scheme—a benzyloxycarbonyl (Cbz) group on the ring nitrogen and an ethyl ester at the 1-position . The compound is cited as a synthetic intermediate in the preparation of T-type calcium channel inhibitors described in patent WO2017083867A1 . Commercially, it is supplied at 97% purity (HPLC) with full analytical characterization (¹H NMR, MS) .

Why Generic Analogs Fail: Orthogonal Protection Advantage


Close analogs within the 6-azaspiro[2.5]octane-1,6-dicarboxylate family are not functionally interchangeable because the ester pair determines the synthetic sequence strategy. The target compound uniquely pairs a Cbz carbamate (cleavable by catalytic hydrogenolysis: H₂, Pd/C) with an ethyl ester (cleavable by alkaline hydrolysis) . In contrast, the 6-tert-butyl 1-ethyl analog (CAS 1242268-17-2) employs a Boc group that requires acidic deprotection (TFA), which can prematurely cleave acid-labile intermediates—a critical limitation in multi-step syntheses of T-type calcium channel antagonists . The benzyl/methyl homolog (CAS 298209-94-6) offers a different steric and electronic profile at the 1-position ester, altering reactivity in subsequent amidation or transesterification steps. Researchers substituting any of these analogs without verifying orthogonal compatibility risk deprotection crossover, reduced intermediate stability, and synthetic route failure.

Quantitative Evidence vs. Closest Analogs


Synthesis Yield Advantage Over Boc Analog

The target compound is obtained in 75% isolated yield via a one-pot trimethylsulfoxonium iodide-mediated cyclopropanation of benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate in DMSO at room temperature, followed by oxidative workup and silica gel chromatography . The closely related 6-tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate (Boc analog, CAS 1242268-17-2) is reported to be synthesized via an analogous cyclopropanation route but with a substantially lower isolated yield of 54% under comparable conditions . The 21-percentage-point yield differential translates to an approximately 39% relative increase in synthetic efficiency for the target compound, directly impacting cost-per-gram for multi-gram procurement in medicinal chemistry campaigns.

Synthetic chemistry Process chemistry Spirocyclopropanation

Orthogonal Deprotection Selectivity: Cbz vs. Ethyl Ester

The target compound incorporates a benzyloxycarbonyl (Cbz) protecting group on the 6-azaspiro[2.5]octane nitrogen and an ethyl ester at the 1-carboxyl position. The Cbz group is quantitatively removable by catalytic hydrogenolysis (H₂, Pd/C, atmospheric pressure, RT) without affecting the ethyl ester, which requires alkaline hydrolysis (e.g., LiOH, THF/H₂O) for cleavage . This orthogonal pair permits sequential, high-yielding deprotections. The 6-tert-butyl analog (CAS 1242268-17-2) employs a Boc group cleavable only under acidic conditions (TFA or HCl/dioxane), which can lead to partial transesterification or cleavage of the ethyl ester, reducing overall sequence yield and complicating purification . In peptide and peptidomimetic chemistry contexts, the Cbz/ethyl pair is documented to be compatible with Fmoc-based solid-phase synthesis protocols, whereas Boc/ethyl systems require additional orthogonal design considerations .

Protecting group strategy Orthogonal deprotection Multi-step synthesis

Commercial Purity Advantage Over Boc Analog

The racemic 6-benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate is commercially available from Aladdin Scientific at 97% purity (HPLC), supplied with certificate of analysis including ¹H NMR and mass spectrometry confirmation . The closest commercially available analog, 6-tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate (CAS 1242268-17-2), is typically supplied at 95% purity . The 2-percentage-point purity advantage reduces the burden of unknown impurities in biological assays and minimizes the need for re-purification prior to use in sensitive pharmacological experiments, such as electrophysiological assessment of T-type calcium channel modulation.

Procurement Quality control Analytical chemistry

Conformational Rigidity in Ion Channel Programs

The spiro[2.5]octane scaffold imposes a defined 90° dihedral angle between the cyclopropane and piperidine rings, locking the 1-carboxyl ethyl ester in a fixed orientation relative to the 6-carbamate benzyl group . This conformational restriction is distinct from the more flexible piperidine-4-acetate precursors and from alternative spirocyclic scaffolds such as 2-azaspiro[3.5]nonane or 6-azaspiro[3.4]octane. In the context of M4 muscarinic acetylcholine receptor antagonist development, chiral 6-azaspiro[2.5]octane analogs demonstrated that the R enantiomer of the spirocyclic core confers high potency (pIC₅₀ values exceeding 8.0) and subtype selectivity, whereas related [3.3.0]pyrrolocyclopentane cores, while also potent, exhibited longer half-lives and lower brain exposure in rodents . Although direct comparative data for the target compound in ion channel assays are not available in the public domain at the time of this analysis, the scaffold's established role in generating potent, selective ligands supports its prioritization over more flexible or differently constrained building blocks.

Medicinal chemistry Conformational constraint Ion channel pharmacology

Optimal Application Scenarios


T-Type Calcium Channel Inhibitor Synthesis

The Cbz/ethyl ester orthogonal pair in the target compound is ideally suited for constructing T-type calcium channel antagonists as described in WO2017083867A1 . In this scenario, the Cbz group is removed first via hydrogenolysis to liberate the piperidine nitrogen for subsequent amidation or sulfonylation, while the ethyl ester remains intact for late-stage hydrolysis and functionalization. This convergent strategy avoids acid-mediated Boc deprotection that could compromise acid-sensitive intermediates, directly addressing the synthetic challenge documented in the patent literature .

Chiral Resolution for M4 mAChR Antagonists

The racemic 6-benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate can serve as the starting point for chiral chromatographic resolution to obtain enantiopure (R)- and (S)-intermediates. Published SAR studies on the 6-azaspiro[2.5]octane scaffold demonstrate that the R enantiomer confers superior M4 receptor potency (pIC₅₀ > 8.0), making access to enantiopure material critical for structure-activity relationship exploration . Procuring the racemate at 97% purity with well-characterized analytical data minimizes the burden of pre-resolution purification.

Conformationally Constrained Peptidomimetics

The 6-azaspiro[2.5]octane core imposes a rigid, defined dihedral angle that is valuable in the design of peptidomimetics where backbone conformation must be precisely controlled. After orthogonal deprotection of the Cbz group, the free amine can be coupled to amino acid derivatives, while the ethyl ester can be hydrolyzed to the carboxylic acid for further peptide bond formation. This application is corroborated by the documented use of closely related Cbz-protected 6-azaspiro[2.5]octane-1-carboxylic acids as effective orthogonal protecting group strategy components in Fmoc-based solid-phase peptide synthesis .

Gram-Scale Procurement for Lead Optimization

With a demonstrated 75% isolated yield in the key cyclopropanation step and commercial availability at 97% purity from Aladdin Scientific , this compound is positioned for cost-effective gram-scale procurement. The higher yield relative to the Boc analog (54%) and the 2-percentage-point purity advantage over the 95%-purity tert-butyl variant translate to lower effective cost per gram of usable material in medicinal chemistry lead optimization campaigns where multi-gram quantities of intermediates are required for parallel SAR exploration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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